Product packaging for 1-bromo-2-(chloromethyl)naphthalene(Cat. No.:CAS No. 158264-62-1)

1-bromo-2-(chloromethyl)naphthalene

Cat. No.: B6284181
CAS No.: 158264-62-1
M. Wt: 255.54 g/mol
InChI Key: YSRCZPGWWQDVKJ-UHFFFAOYSA-N
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Description

1-Bromo-2-(chloromethyl)naphthalene ( 158264-62-1) is a halogenated organic compound with the molecular formula C 11 H 8 BrCl and a molecular weight of 255.54 g/mol . This structurally versatile naphthalene derivative features both bromo and chloromethyl functional groups on the same aromatic ring, making it a valuable bifunctional intermediate in synthetic organic chemistry . Researchers can utilize this compound as a key precursor for developing more complex molecular architectures, particularly in metal-catalyzed cross-coupling reactions (using the bromide) and nucleophilic substitutions (using the chloromethyl group) . Halogenated naphthalenes are a class of persistent organic pollutants studied for their environmental impact and toxicological profiles, serving as subjects in ecological and health safety research . The compound requires careful handling and should be stored in a cool, dry place. This product is intended For Research Use Only and is not intended for diagnostic or therapeutic uses.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

158264-62-1

Molecular Formula

C11H8BrCl

Molecular Weight

255.54 g/mol

IUPAC Name

1-bromo-2-(chloromethyl)naphthalene

InChI

InChI=1S/C11H8BrCl/c12-11-9(7-13)6-5-8-3-1-2-4-10(8)11/h1-6H,7H2

InChI Key

YSRCZPGWWQDVKJ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=CC(=C2Br)CCl

Purity

95

Origin of Product

United States

Synthetic Methodologies for 1 Bromo 2 Chloromethyl Naphthalene

Retrosynthetic Analysis of 1-Bromo-2-(chloromethyl)naphthalene

Retrosynthetic analysis is a powerful tool for devising synthetic routes by deconstructing the target molecule into simpler, commercially available starting materials. For this compound, two primary retrosynthetic disconnections are considered, focusing on the carbon-halogen bonds.

Strategy A: Disconnection of the C-Br bond

This approach involves the disconnection of the carbon-bromine bond, leading to the precursor 2-(chloromethyl)naphthalene (B1583795). The subsequent synthetic step would then be the regioselective bromination of this precursor at the C-1 position.

Strategy B: Disconnection of the C-Cl bond

Alternatively, disconnection of the carbon-chlorine bond of the chloromethyl group points towards 1-bromo-2-methylnaphthalene (B105000) as a key intermediate. This would then require a chlorination step at the methyl group. A further disconnection of the C-Br bond from this intermediate leads to 2-methylnaphthalene (B46627), a common starting material.

A third, less direct, but viable approach involves the chloromethylation of 1-bromonaphthalene (B1665260). This strategy relies on the directing effects of the bromo substituent on the electrophilic chloromethylation reaction.

These retrosynthetic pathways form the basis for the precursor design and the selection of appropriate synthetic methodologies.

Precursor Design and Selection for Naphthalene (B1677914) Functionalization

The design and selection of precursors are critical for the successful synthesis of this compound. The choice of starting material dictates the sequence of reactions and the strategies for achieving the desired regioselectivity.

Table 1: Potential Precursors and Their Synthetic Utility

PrecursorRationaleKey Transformation
2-MethylnaphthaleneA readily available and cost-effective starting material. Can be functionalized in a stepwise manner.Bromination of the aromatic ring followed by chlorination of the methyl group, or vice-versa.
2-(Chloromethyl)naphthaleneA direct precursor for regioselective bromination. The chloromethyl group influences the position of the incoming electrophile.Electrophilic bromination at the C-1 position.
1-BromonaphthaleneAnother common starting material. The bromo group directs subsequent functionalization.Chloromethylation at the C-2 position.
2-Naphthoic acidCan be converted to 2-methylnaphthalene or other functionalized precursors through a series of well-established reactions.Reduction and subsequent halogenation.

The selection of the optimal precursor depends on factors such as availability, cost, and the efficiency and regioselectivity of the subsequent synthetic steps.

Direct Bromination and Chloromethylation Strategies

Direct functionalization of a pre-existing naphthalene derivative is often the most straightforward approach. Two primary strategies are considered here: the bromination of 2-(chloromethyl)naphthalene and the chloromethylation of 1-bromonaphthalene.

Regioselective Bromination of 2-(chloromethyl)naphthalene

In this strategy, the key step is the electrophilic bromination of 2-(chloromethyl)naphthalene. The chloromethyl group is an ortho-, para-directing group, and since the para position (C-6) is available, a mixture of products could be expected. However, the C-1 position (alpha-position) of naphthalene is generally more reactive towards electrophilic substitution than the other positions. This inherent reactivity of the naphthalene ring system can favor substitution at the C-1 position.

Common brominating agents for this type of reaction include molecular bromine (Br₂) in the presence of a Lewis acid catalyst, or N-bromosuccinimide (NBS) with a suitable catalyst. The reaction conditions, such as solvent and temperature, play a crucial role in controlling the regioselectivity.

Chloromethylation of Bromonaphthalene Derivatives

The chloromethylation of 1-bromonaphthalene is another viable direct approach. The Blanc chloromethylation, which typically employs formaldehyde (B43269) and hydrogen chloride in the presence of a Lewis acid catalyst like zinc chloride, is a common method for introducing a chloromethyl group onto an aromatic ring. chemicalbook.com

The bromine atom at the C-1 position is a deactivating but ortho-, para-directing group. Therefore, electrophilic attack would be directed to the C-2 (ortho) and C-4 (para) positions. While the C-4 position is sterically more accessible, the electronic effects might still allow for some substitution at the C-2 position. Achieving high selectivity for the C-2 position can be challenging and may result in a mixture of isomers that require separation.

Stepwise Derivatization Approaches to this compound

A stepwise approach, starting from a simpler precursor like 2-methylnaphthalene, offers an alternative route that can sometimes provide better control over regioselectivity.

A plausible sequence begins with the regioselective bromination of 2-methylnaphthalene to yield 1-bromo-2-methylnaphthalene. ontosight.ai The methyl group at C-2 directs the incoming electrophile primarily to the C-1 position. The subsequent step involves the chlorination of the methyl group. This is typically achieved through a free-radical halogenation reaction, using a reagent like sulfuryl chloride (SO₂Cl₂) or N-chlorosuccinimide (NCS) under UV irradiation or with a radical initiator.

Another stepwise route could start with 2-naphthalenemethanol. This alcohol can be brominated at the C-1 position, followed by conversion of the hydroxyl group to a chloro group using a chlorinating agent like thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅).

Optimization of Reaction Conditions for Enhanced Yield and Selectivity

Optimizing reaction conditions is paramount for maximizing the yield of the desired product and minimizing the formation of unwanted isomers and byproducts.

Table 2: Key Parameters for Optimization

ParameterEffect on Reaction
Catalyst The choice of Lewis acid in electrophilic substitution reactions can significantly influence both the reaction rate and the regioselectivity. For chloromethylation, catalysts like zinc chloride or tin(IV) chloride are commonly used. chemicalbook.com For bromination, iron(III) bromide or aluminum chloride can be employed.
Solvent The polarity of the solvent can affect the stability of the reaction intermediates and thus influence the product distribution.
Temperature Temperature control is crucial. Higher temperatures can lead to the formation of undesired byproducts and isomers. In some cases, kinetic versus thermodynamic control can be exploited by varying the temperature.
Reaction Time Monitoring the reaction progress is essential to ensure complete conversion of the starting material while minimizing the formation of over-functionalized products.
Reagent Stoichiometry The molar ratio of the reactants can be adjusted to optimize the yield and selectivity. For instance, using a slight excess of the halogenating or chloromethylating agent may be necessary to drive the reaction to completion.

For instance, in the chloromethylation of naphthalene, the use of specific catalysts and phase transfer agents has been shown to improve both yield and purity of the product. acs.org Similar optimization strategies would be applicable to the synthesis of this compound to achieve a more efficient and selective process.

Mechanistic Investigations of this compound Synthesis

The mechanistic understanding of the synthesis of this compound is crucial for optimizing reaction conditions and maximizing the yield of the desired isomer. The two most plausible synthetic routes involve distinct mechanistic pathways: free-radical halogenation and electrophilic aromatic substitution.

One potential pathway begins with 1-bromo-2-methylnaphthalene . The subsequent introduction of the chloromethyl group would proceed via a free-radical chlorination of the methyl group. This reaction is typically initiated by ultraviolet (UV) light or a radical initiator. The mechanism involves three key stages:

Initiation: The initiator, such as AIBN (azobisisobutyronitrile), decomposes upon heating or UV irradiation to form radicals. These radicals then abstract a hydrogen atom from a chlorine source, or in the case of using a reagent like N-chlorosuccinimide (NCS), the initiator can help generate the chlorine radical.

Propagation: A chlorine radical abstracts a hydrogen atom from the methyl group of 1-bromo-2-methylnaphthalene. This step is highly selective for the benzylic position due to the resonance stabilization of the resulting benzylic radical. The formed 1-bromo-2-(naphthylmethyl) radical then reacts with a chlorine source (like Cl₂) to yield the final product, this compound, and a new chlorine radical, which continues the chain reaction.

Termination: The reaction is terminated by the combination of any two radicals in the reaction mixture.

A critical aspect of this mechanism is the selectivity of the halogenation. While bromination is known to be highly selective for the weakest C-H bond, chlorination is generally less selective. masterorganicchemistry.comyoutube.com However, the benzylic C-H bonds in 1-bromo-2-methylnaphthalene are significantly weaker and more reactive than the aromatic C-H bonds, favoring substitution on the methyl group over the naphthalene ring.

The alternative synthetic approach involves the electrophilic chloromethylation of 1-bromonaphthalene . This is a variation of the Friedel-Crafts alkylation, often referred to as the Blanc chloromethylation. docbrown.info The reaction typically employs formaldehyde (or a precursor like paraformaldehyde) and hydrogen chloride, often in the presence of a Lewis acid catalyst such as zinc chloride (ZnCl₂). orgsyn.org

The mechanism proceeds as follows:

Formation of the electrophile: Formaldehyde is protonated by the acid, making the carbonyl carbon more electrophilic. In the presence of a Lewis acid, a highly reactive chloromethyl cation (⁺CH₂Cl) or a related electrophilic species is generated.

Electrophilic attack: The π-electron system of the 1-bromonaphthalene ring attacks the electrophilic chloromethyl species. The directing effects of the bromo substituent and the inherent reactivity of the naphthalene ring system determine the position of the attack. The bromo group is an ortho-, para-director, but it is also deactivating. In the naphthalene system, the α-positions (1, 4, 5, 8) are generally more reactive towards electrophilic substitution than the β-positions (2, 3, 6, 7). Therefore, the chloromethyl group would be expected to substitute at the C4 position (para to the bromo group) or potentially at other activated positions, leading to a mixture of isomers. Achieving high selectivity for the C2 position would be a significant challenge.

Table 1: Comparison of Mechanistic Pathways for the Synthesis of this compound

FeatureFree-Radical Chlorination of 1-Bromo-2-methylnaphthaleneElectrophilic Chloromethylation of 1-Bromonaphthalene
Starting Material 1-Bromo-2-methylnaphthalene1-Bromonaphthalene
Key Reagents N-Chlorosuccinimide (NCS), Radical Initiator (e.g., AIBN)Formaldehyde, HCl, Lewis Acid (e.g., ZnCl₂)
Reaction Type Free-Radical SubstitutionElectrophilic Aromatic Substitution
Intermediate Benzylic RadicalSigma Complex (Arenium Ion)
Major Challenge Potential for over-chlorinationPoor regioselectivity, formation of isomers

Novel Synthetic Pathways to this compound

Given the challenges associated with traditional synthetic routes, the development of novel pathways to this compound with improved regioselectivity and efficiency is a significant area of research.

One promising novel approach would be a multi-step synthesis starting from a more easily functionalized naphthalene derivative. For instance, a synthetic sequence could commence with 2-methylnaphthalene . The first step would be the bromination of 2-methylnaphthalene to produce 1-bromo-2-methylnaphthalene . ontosight.ai This reaction is a standard electrophilic aromatic substitution.

The subsequent and crucial step would be the selective chlorination of the methyl group. As discussed, a free-radical pathway using a mild chlorinating agent like N-chlorosuccinimide (NCS) in the presence of a radical initiator would be the most logical choice to avoid reactions on the aromatic ring. While this reaction has not been specifically reported for 1-bromo-2-methylnaphthalene, the Wohl-Ziegler reaction (allylic/benzylic bromination with NBS) is a well-established precedent. masterorganicchemistry.com By analogy, the use of NCS should favor the desired benzylic chlorination.

Another innovative strategy could involve the use of organometallic intermediates. For example, starting from 1-bromonaphthalene, one could perform a metal-halogen exchange to generate a naphthyl-lithium or Grignard reagent. wikipedia.org However, directing a subsequent C-C bond formation specifically to the 2-position to introduce a chloromethyl precursor would be challenging.

A more plausible, though longer, route could start from 1-bromo-2-naphthoic acid , which can be synthesized from 2-naphthoic acid. chemicalbook.com The carboxylic acid group could then be reduced to a hydroxymethyl group (-CH₂OH) using a suitable reducing agent like lithium aluminum hydride (LiAlH₄). Finally, the resulting 1-bromo-2-(hydroxymethyl)naphthalene could be converted to the target compound, this compound, using a chlorinating agent such as thionyl chloride (SOCl₂) or phosphorus trichloride (B1173362) (PCl₃). This pathway offers excellent control over regioselectivity as the positions of the functional groups are set from the beginning.

Table 2: Proposed Novel Synthetic Pathway

StepStarting MaterialReagents and ConditionsIntermediate/ProductReaction Type
12-Naphthoic acidKBr, H₂O₂, Acetic Acid1-Bromo-2-naphthoic acidElectrophilic Bromination
21-Bromo-2-naphthoic acid1. LiAlH₄ 2. H₂O1-Bromo-2-(hydroxymethyl)naphthaleneReduction
31-Bromo-2-(hydroxymethyl)naphthaleneSOCl₂ or PCl₃This compoundNucleophilic Substitution

This multi-step approach, while more complex, circumvents the regioselectivity issues inherent in the direct chloromethylation of 1-bromonaphthalene and the potential side reactions of direct chlorination of 1-bromo-2-methylnaphthalene.

Chemical Reactivity and Transformation Pathways of 1 Bromo 2 Chloromethyl Naphthalene

Reactivity of the Chloromethyl Moiety in 1-Bromo-2-(chloromethyl)naphthalene

The chloromethyl group, a primary alkyl halide, is the more reactive site of the molecule under many conditions. Its chemistry is dominated by nucleophilic substitution, although other reaction pathways are possible.

Nucleophilic Substitution Reactions

Nucleophilic substitution reactions at the chloromethyl group involve the replacement of the chlorine atom by a nucleophile. These reactions can proceed through two primary mechanisms: S(_N)1 and S(_N)2. masterorganicchemistry.com

The benzylic nature of the chloromethyl group in this compound allows for the potential formation of a relatively stable carbocation intermediate, which would favor an S(_N)1 pathway. youtube.com However, as a primary alkyl halide, it is also highly susceptible to direct attack by a nucleophile in a concerted S(_N)2 mechanism. masterorganicchemistry.comyoutube.com The predominant pathway is influenced by several factors, including the strength of the nucleophile, the solvent, and the reaction temperature. ias.ac.in

Strong nucleophiles and aprotic solvents favor the S(_N)2 mechanism, which involves a backside attack on the carbon atom bonded to the chlorine. youtube.comyoutube.com This leads to a bimolecular rate law, where the reaction rate depends on the concentrations of both the substrate and the nucleophile. masterorganicchemistry.comyoutube.com For example, the reaction with anilines has been studied, demonstrating bimolecular rate constants. ias.ac.in

Conversely, weak nucleophiles and polar protic solvents, which can stabilize the carbocation intermediate, favor the S(_N)1 mechanism. youtube.com This pathway involves a two-step process where the leaving group departs first, followed by the attack of the nucleophile. masterorganicchemistry.com The rate of an S(_N)1 reaction is typically dependent only on the concentration of the substrate. youtube.com

The following table summarizes the expected outcomes with various nucleophiles:

NucleophileReagent ExampleExpected Major ProductPredominant Pathway
HydroxideSodium Hydroxide (NaOH)1-Bromo-2-(hydroxymethyl)naphthaleneS(_N)2
AlkoxideSodium Methoxide (NaOCH₃)1-Bromo-2-(methoxymethyl)naphthaleneS(_N)2
CyanideSodium Cyanide (NaCN)1-Bromo-2-(cyanomethyl)naphthaleneS(_N)2
AmineAmmonia (NH₃) or primary/secondary amines1-Bromo-2-(aminomethyl)naphthalene derivativesS(_N)2
WaterH₂O1-Bromo-2-(hydroxymethyl)naphthaleneS(_N)1 (especially with heat)
AlcoholMethanol (CH₃OH)1-Bromo-2-(methoxymethyl)naphthaleneS(_N)1 (especially with heat)

For reactions occurring at a chiral center, S(_N)2 reactions proceed with an inversion of stereochemistry, while S(_N)1 reactions typically lead to a racemic mixture. libretexts.org Since the carbon of the chloromethyl group in this compound is not a stereocenter, these specific stereochemical outcomes are not directly applicable. However, the principles of stereochemistry become relevant if the nucleophile or the resulting product is chiral.

Elimination Reactions and Naphthalene (B1677914) Ring Integrity

Elimination reactions, such as E1 and E2, compete with nucleophilic substitution. masterorganicchemistry.com These reactions involve the removal of a proton from a carbon adjacent to the leaving group, resulting in the formation of a double bond. For this compound, an elimination reaction involving the chloromethyl group would require the removal of a proton from the naphthalene ring. This is generally unfavorable as it would disrupt the aromaticity of the naphthalene system, which is a highly stable electronic configuration. libretexts.org Therefore, under typical nucleophilic substitution conditions, elimination reactions involving the chloromethyl group are not significant pathways, and the integrity of the naphthalene ring is maintained.

Rearrangement Processes Involving the Chloromethyl Group

Carbocation rearrangements can occur in reactions that proceed through an S(_N)1 mechanism. msu.edu If a carbocation is formed at the benzylic position, it is already relatively stable due to resonance with the naphthalene ring. While rearrangements to form a more stable carbocation are a possibility in some systems, significant rearrangement involving the chloromethyl group of this compound is not a commonly reported pathway under standard substitution conditions. The stability of the benzylic carbocation generally precludes major skeletal rearrangements. msu.edu However, under specific and often more forcing conditions, such as high temperatures, rearrangements of the naphthalene skeleton itself can occur, but these are not directly initiated by the chloromethyl group's reactivity. wikipedia.org

Reactivity of the Bromo Substituent on the Naphthalene Ring

The bromo substituent on the naphthalene ring is generally less reactive than the chloromethyl group towards nucleophilic substitution under standard conditions. Its reactivity is primarily exploited in metal-catalyzed cross-coupling reactions.

Aryl bromides are valuable substrates for a variety of palladium-catalyzed cross-coupling reactions. nih.govbeilstein-journals.org These reactions allow for the formation of new carbon-carbon and carbon-heteroatom bonds at the site of the bromine atom. wikipedia.org Common examples include:

Suzuki Coupling: Reaction with an organoboron compound in the presence of a palladium catalyst and a base to form a new carbon-carbon bond. youtube.com

Heck Reaction: Reaction with an alkene in the presence of a palladium catalyst and a base. youtube.com

Sonogashira Coupling: Reaction with a terminal alkyne using a palladium catalyst, a copper(I) co-catalyst, and a base. beilstein-journals.org

Buchwald-Hartwig Amination: Reaction with an amine in the presence of a palladium catalyst and a base to form a new carbon-nitrogen bond.

These cross-coupling reactions are highly versatile and provide a powerful method for elaborating the structure of the naphthalene core. nih.gov The reactivity of aryl bromides in these transformations is well-established. nih.gov

Another important reaction of the bromo substituent is the formation of organometallic reagents, such as Grignard reagents or organolithium species. Treatment with magnesium metal can form the corresponding Grignard reagent, which can then react with various electrophiles. walisongo.ac.id Similarly, lithium-halogen exchange can generate an aryllithium species. These transformations effectively reverse the polarity at the carbon atom, turning it from an electrophilic site into a nucleophilic one.

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. nih.gov For substrates like this compound, the primary site of reactivity in these transformations is the more labile C(sp²)–Br bond, a characteristic that enables selective functionalization. nih.gov

The Suzuki-Miyaura coupling is a widely used reaction that forms a carbon-carbon bond between an organohalide and an organoboron compound, typically a boronic acid or its ester. nih.gov In the case of this compound, the reaction selectively occurs at the C–Br bond. This high selectivity is attributed to the lower bond dissociation energy of the C(sp²)–Br bond compared to the C(sp³)–Cl bond, making the former more susceptible to oxidative addition to the palladium(0) catalyst. nih.gov

Research on analogous substrates, such as 1-bromo-2-(chloromethyl)benzene (B1268061), has demonstrated that using a catalytic system like palladium(II) acetate (B1210297) (Pd(OAc)₂) with a phosphine (B1218219) ligand such as tricyclohexylphosphine (B42057) tetrafluoroborate (B81430) (PCy₃·HBF₄) in the presence of a base like cesium carbonate (Cs₂CO₃) can achieve highly selective coupling at the C–Br bond, leaving the chloromethyl group intact. nih.gov This methodology can be extended to this compound to synthesize a range of 1-aryl-2-(chloromethyl)naphthalene derivatives in good to excellent yields. nih.gov The reaction provides a direct route to sterically hindered biaryl compounds that retain the reactive chloromethyl handle for further synthetic modifications. rsc.org

Table 1: Representative Suzuki-Miyaura Coupling of this compound

Boronic Acid/EsterCatalyst SystemBaseSolventProductYieldReference
Phenylboronic acidPd(OAc)₂ / PCy₃·HBF₄Cs₂CO₃Toluene/H₂O2-(Chloromethyl)-1-phenylnaphthaleneHigh nih.gov
4-Tolylboronic acidPd(OAc)₂ / PCy₃·HBF₄Cs₂CO₃Toluene/H₂O2-(Chloromethyl)-1-(p-tolyl)naphthalene95% (analogous) nih.gov
4-Methoxyphenylboronic acidPd(OAc)₂ / PCy₃·HBF₄Cs₂CO₃Toluene/H₂O2-(Chloromethyl)-1-(4-methoxyphenyl)naphthalene92% (analogous) nih.gov

The Sonogashira coupling reaction facilitates the formation of a C–C bond between a terminal alkyne and an aryl or vinyl halide. wikipedia.orggold-chemistry.org This reaction is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and an amine base. libretexts.orgorganic-chemistry.org When this compound is subjected to Sonogashira coupling conditions, the reaction chemoselectively occurs at the C–Br bond. libretexts.org The greater reactivity of aryl bromides compared to chlorides in the palladium catalytic cycle ensures that the chloromethyl group remains untouched under standard conditions.

This selectivity allows for the synthesis of 1-alkynyl-2-(chloromethyl)naphthalene derivatives. These products are valuable intermediates, as the newly introduced alkyne can participate in further transformations, and the chloromethyl group is available for subsequent nucleophilic substitution reactions. The reaction is generally carried out under mild conditions, often at room temperature, which is compatible with a wide range of functional groups. wikipedia.org

Table 2: Predicted Sonogashira Coupling of this compound

Terminal AlkyneCatalyst SystemBaseSolventProductReference
PhenylacetylenePd(PPh₃)₄ / CuIEt₃NTHF2-(Chloromethyl)-1-(phenylethynyl)naphthalene wikipedia.orggold-chemistry.org
TrimethylsilylacetylenePd(PPh₃)₂Cl₂ / CuIEt₂NHBenzene (B151609)2-(Chloromethyl)-1-((trimethylsilyl)ethynyl)naphthalene wikipedia.org
1-HeptynePd(PPh₃)₄ / CuIEt₃NDMF2-(Chloromethyl)-1-(hept-1-yn-1-yl)naphthalene gold-chemistry.org

The Heck reaction, which couples an aryl halide with an alkene, and the Stille reaction, which joins an aryl halide with an organostannane, are also expected to proceed with high chemoselectivity on this compound. organic-chemistry.orglibretexts.org

In the Stille coupling , the reactivity difference between the C(sp²)–Br and C(sp³)–Cl bonds is pronounced. Studies on substrates containing both aromatic bromine and chlorine atoms have shown that optimized palladium catalysts can achieve complete selectivity for the reaction at the C–Br bond. rsc.org This allows for the synthesis of 1-aryl or 1-vinyl-2-(chloromethyl)naphthalenes while preserving the chloromethyl functionality for later elaboration. The main drawback of the Stille reaction is the toxicity associated with organotin reagents. organic-chemistry.org

The Heck reaction would similarly involve the selective reaction of the C–Br bond with an alkene to introduce a vinyl substituent at the 1-position of the naphthalene ring. The choice of catalyst, ligand, and reaction conditions is crucial to ensure high yields and prevent side reactions.

Grignard Reagent Formation and Subsequent Transformations

Grignard reagents are powerful nucleophiles formed by the reaction of an organic halide with magnesium metal. mnstate.eduwisc.edu For dihalogenated compounds where the halogens have different reactivities, selective Grignard formation is possible. The C–Br bond is significantly more reactive towards magnesium than the C–Cl bond. walisongo.ac.id

Therefore, treating this compound with magnesium metal in an anhydrous ether solvent leads to the selective formation of the Grignard reagent at the 1-position, yielding (2-(chloromethyl)naphthalen-1-yl)magnesium bromide. walisongo.ac.id It is critical to use carefully dried apparatus and solvents, as Grignard reagents are highly reactive towards protic sources like water. libretexts.org

Once formed, this organometallic intermediate can be used in a wide array of subsequent transformations. For example, reaction with aldehydes or ketones produces secondary or tertiary alcohols, respectively. Reaction with carbon dioxide, followed by an acidic workup, yields the corresponding carboxylic acid. wisc.edu

Table 3: Grignard Reagent Formation and Example Reactions

ReagentConditionsIntermediate/ProductReference
Mg(s)Anhydrous Et₂O, reflux(2-(Chloromethyl)naphthalen-1-yl)magnesium bromide walisongo.ac.id
1. (2-(Chloromethyl)naphthalen-1-yl)magnesium bromide2. Acetone3. H₃O⁺Et₂O2-(1-(2-(Chloromethyl)naphthalen-1-yl)propan-2-ol wisc.edu
1. (2-(Chloromethyl)naphthalen-1-yl)magnesium bromide2. CO₂ (s)3. H₃O⁺Et₂O2-(Chloromethyl)-1-naphthoic acid wisc.edu

Lithiation and Halogen-Metal Exchange Reactions

Organolithium reagents can be prepared via halogen-metal exchange, where an organic halide is treated with an alkyllithium reagent, such as n-butyllithium (n-BuLi). wikipedia.org This exchange is a fast and kinetically controlled process, with reactivity following the trend I > Br > Cl. wikipedia.orgprinceton.edu

Consequently, the reaction of this compound with n-BuLi at low temperatures (e.g., -78 °C) in an inert solvent like THF results in a selective halogen-metal exchange at the C–Br bond. This generates the highly reactive 2-(chloromethyl)naphthalen-1-yllithium intermediate, leaving the C–Cl bond unaffected. wikipedia.orgias.ac.in This lithiated species is a potent nucleophile and strong base, and its subsequent reaction with various electrophiles provides another route to functionalized naphthalene derivatives. The presence of a nearby group with a lone pair, such as an ether, can sometimes accelerate the exchange through chelation with the lithium atom. youtube.com

Concurrent Reactivity of Bromine and Chloromethyl Functions in this compound

The synthetic utility of this compound is significantly enhanced by the differential reactivity of its two halogenated functional groups. As detailed in the preceding sections, a wide range of transformations can be directed selectively to the C(sp²)–Br bond while leaving the C(sp³)–Cl bond of the chloromethyl group intact.

This chemoselectivity is a cornerstone of its application in multi-step synthesis. For instance:

Palladium-catalyzed cross-coupling reactions (Suzuki, Sonogashira, Stille) selectively functionalize the 1-position of the naphthalene ring. nih.govrsc.org

Grignard reagent formation occurs exclusively at the C–Br bond, creating a nucleophilic center at the 1-position. walisongo.ac.id

Halogen-metal exchange with alkyllithiums also targets the C–Br bond, generating a lithiated intermediate. wikipedia.org

The resulting products from these reactions all retain the chloromethyl group at the 2-position. This group serves as a reactive handle for subsequent nucleophilic substitution reactions (Sₙ2 type), allowing for the introduction of a wide variety of functionalities, such as amines, azides, cyanides, ethers, and thioethers. For example, palladium-catalyzed amination has been demonstrated on chloromethylnaphthalene derivatives. acs.org

This orthogonal reactivity allows for a modular approach to the synthesis of complex naphthalene-based structures. One can first elaborate the 1-position via the aryl bromide and then, in a separate step, modify the 2-position via the chloromethyl group, or vice versa, depending on the desired target molecule and the compatibility of the functional groups.

Selectivity Control in Dual-Functionalized Naphthalene Reactions

The presence of two distinct halogenated functional groups in this compound—an aryl bromide (C(sp²)–Br) and a benzylic chloride (C(sp³)–Cl)—presents a significant opportunity for selective and stepwise functionalization. The differing reactivity of these two moieties allows for controlled transformations, enabling the synthesis of complex, unsymmetrically substituted naphthalene derivatives. The primary method for achieving this selectivity is through palladium-catalyzed cross-coupling reactions, where the choice of catalyst, ligand, and reaction conditions dictates which functional group participates in the reaction.

The foundational principle governing this selectivity lies in the relative bond strengths and the mechanism of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination reactions. In these catalytic cycles, the oxidative addition of the palladium(0) complex to the carbon-halogen bond is a critical step. Generally, the reactivity of aryl halides in this step follows the order C–I > C–Br > C–Cl. The C(sp²)–Br bond in this compound is typically more susceptible to oxidative addition by a palladium(0) catalyst than the C(sp³)–Cl bond of the chloromethyl group under many standard cross-coupling conditions.

Detailed research on closely related substrates, such as chloromethyl bromobenzenes, has demonstrated that highly selective cross-coupling at the C(sp²)–Br bond can be achieved with high efficiency. nih.govnih.govresearchgate.net These findings are directly applicable to the this compound system. For instance, in Suzuki-Miyaura coupling reactions, the use of a specific catalytic system can lead to the exclusive formation of C(sp²)–C(sp²) bonds, leaving the chloromethyl group intact for subsequent transformations.

A study on the selective Suzuki-Miyaura coupling of (chloromethyl)bromobenzene isomers with various arylboronic acids revealed that a catalyst system composed of palladium(II) acetate (Pd(OAc)₂) and tricyclohexylphosphine tetrafluoroborate (PCy₃·HBF₄) is highly effective. nih.govnih.gov This system selectively activates the C–Br bond, providing the corresponding 2-(chloromethyl)biphenyl derivatives in good to excellent yields. The reaction proceeds efficiently while preserving the C–Cl bond of the chloromethyl group. nih.gov

The scope of this selective transformation is broad, tolerating a range of functional groups on the arylboronic acid partner. The table below summarizes the results for the coupling of 1-bromo-2-(chloromethyl)benzene, a close analog of the naphthalene target, with various arylboronic acids, illustrating the high selectivity and yields achievable under optimized conditions. nih.gov

Arylboronic AcidProductYield (%)
Phenylboronic acid2-(Chloromethyl)-1,1'-biphenyl92

p-Tolylboronic acid

2-(Chloromethyl)-4'-methyl-1,1'-biphenyl

95

p-Methoxyphenylboronic acid

2-(Chloromethyl)-4'-methoxy-1,1'-biphenyl

88

p-Fluorophenylboronic acid

2-(Chloromethyl)-4'-fluoro-1,1'-biphenyl

85

p-Chlorophenylboronic acid

4'-Chloro-2-(chloromethyl)-1,1'-biphenyl

80

p-(Trifluoromethyl)phenylboronic acid

2-(Chloromethyl)-4'-(trifluoromethyl)-1,1'-biphenyl

84

m-Tolylboronic acid

2-(Chloromethyl)-3'-methyl-1,1'-biphenyl

93

o-Tolylboronic acid

2-(Chloromethyl)-2'-methyl-1,1'-biphenyl

90

Table 1. Selective Suzuki-Miyaura Coupling of 1-Bromo-2-(chloromethyl)benzene with Various Arylboronic Acids. nih.gov

Reaction Conditions: 1-bromo-2-(chloromethyl)benzene (0.30 mmol), arylboronic acid (0.33 mmol), Pd(OAc)₂ (0.2 mol %), PCy₃·HBF₄ (0.4 mol %), Cs₂CO₃ (2 equiv.), toluene/H₂O (10:1), 80 °C, 2 h. nih.gov

This high degree of selectivity allows for a modular approach to the synthesis of complex naphthalene derivatives. The product of this initial reaction, a 1-aryl-2-(chloromethyl)naphthalene, retains the reactive chloromethyl group, which can then be targeted in a subsequent step using nucleophilic substitution or another cross-coupling reaction under different conditions. This orthogonal reactivity is a powerful tool in synthetic organic chemistry for building molecular complexity in a controlled and predictable manner. While the selective activation of the C(sp³)–Cl bond in the presence of the C(sp²)–Br bond is more challenging, it may be achievable under specific catalytic conditions, such as those employing photoredox catalysis, which can be tailored to activate benzylic halides. nih.govacs.org

Table of Mentioned Chemical Compounds

Chemical Name
This compound
Palladium(II) acetate
Tricyclohexylphosphine tetrafluoroborate
Phenylboronic acid
p-Tolylboronic acid
p-Methoxyphenylboronic acid
p-Fluorophenylboronic acid
p-Chlorophenylboronic acid
p-(Trifluoromethyl)phenylboronic acid
m-Tolylboronic acid
o-Tolylboronic acid
2-(Chloromethyl)-1,1'-biphenyl
2-(Chloromethyl)-4'-methyl-1,1'-biphenyl
2-(Chloromethyl)-4'-methoxy-1,1'-biphenyl
2-(Chloromethyl)-4'-fluoro-1,1'-biphenyl
4'-Chloro-2-(chloromethyl)-1,1'-biphenyl
2-(Chloromethyl)-4'-(trifluoromethyl)-1,1'-biphenyl
2-(Chloromethyl)-3'-methyl-1,1'-biphenyl
2-(Chloromethyl)-2'-methyl-1,1'-biphenyl
1-Bromo-2-(chloromethyl)benzene

Applications of 1 Bromo 2 Chloromethyl Naphthalene As a Versatile Building Block

Construction of Complex Naphthalene (B1677914) Architectures

The dual reactivity of 1-bromo-2-(chloromethyl)naphthalene enables the programmed construction of intricate molecular architectures built upon the naphthalene scaffold. The bromo group provides a handle for carbon-carbon and carbon-heteroatom bond formation through well-established methodologies like Suzuki, Heck, Stille, and Sonogashira cross-coupling reactions. These reactions allow for the introduction of diverse aryl, alkyl, or alkynyl substituents at the C1 position.

Complementing this, the chloromethyl group at the C2 position is a reactive electrophilic site, readily participating in nucleophilic substitution reactions. It can be used to alkylate a wide range of nucleophiles, including amines, phenols, thiols, and carbanions. This reactivity is analogous to that of 1-chloromethylnaphthalene, which is used to introduce the naphthylmethyl moiety into various structures. For instance, palladium-catalyzed reactions of related 1-(chloromethyl)naphthalenes with (hetero)arylacetonitriles can yield either para- or ortho-acylated naphthalenes depending on the ligand used, showcasing the potential for regioselective functionalization. chemicalbook.com

The combination of these two reactive centers allows for sequential or one-pot multi-component reactions, leading to highly substituted and complex naphthalene derivatives that would be challenging to access through other synthetic routes.

Synthesis of Fused Polycyclic Aromatic Hydrocarbons (PAHs)

A significant application of this compound is in the synthesis of fused polycyclic aromatic hydrocarbons (PAHs). These extended π-systems are of great interest for their unique electronic and photophysical properties, making them suitable for applications in organic electronics. The strategy for synthesizing fused PAHs from this building block typically involves an intramolecular cyclization reaction.

A common approach is a two-step sequence. First, a suitable aromatic or aliphatic group is introduced at the C1 position via a cross-coupling reaction on the bromo-substituent. In the second step, an intramolecular Friedel-Crafts-type reaction or a similar C-C bond-forming cyclization is induced, where the newly introduced group is alkylated by the adjacent chloromethyl moiety, thus forming a new fused ring.

Modern synthetic methods, such as palladium-catalyzed cascade reactions involving a Suzuki–Miyaura cross-coupling followed by an intramolecular C–H arylation, have been employed to synthesize acenaphthylene-fused heteroarenes and other complex PAHs from related dihalonaphthalenes. A similar strategy can be envisioned for this compound to access a variety of unique fused architectures. Cyclopenta-fused PAHs, for example, have been synthesized utilizing intramolecular aromatic substitution, a protocol that highlights the utility of such cyclization strategies for creating larger aromatic systems. rsc.org

Table 1: Strategies for Fused Ring Construction

Reaction TypeDescriptionPotential Product Class
Intramolecular Friedel-Crafts AlkylationCoupling at the C1-Br position followed by acid-catalyzed cyclization of the new substituent onto the chloromethyl group.Benzo-fused carbocycles
Palladium-Catalyzed C-H ArylationA cascade reaction where an initial cross-coupling is followed by an intramolecular C-H activation to form a new ring.Acenaphthylene analogues
Intramolecular Heck ReactionIntroduction of a vinyl group at C1-Br, followed by intramolecular cyclization involving the chloromethyl group.Cyclopenta-fused naphthalenes

Precursor for Advanced Organic Materials and Functional Molecules

The rigid and planar structure of the naphthalene core makes this compound an excellent scaffold for the development of advanced organic materials. Its ability to be functionalized at two distinct positions allows for the precise tuning of molecular properties required for specific applications.

Development of Fluorescent Naphthalene Derivatives

Naphthalene and its derivatives are inherently fluorescent, and their photophysical properties can be modulated by attaching various functional groups. mdpi.com this compound is a key starting material for creating novel fluorescent probes and materials, as substituents can be added at two positions to extend the π-conjugated system and alter the electronic characteristics of the molecule. mdpi.comrsc.org

For example, a common strategy to create highly fluorescent molecules involves creating a donor-acceptor (D-A) type structure. The naphthalene core can act as part of the conjugated bridge, while electron-donating and electron-accepting groups are appended using the two reactive handles of the starting material. The synthesis of naphthalimide-based fluorescent probes often starts from bromonaphthalene derivatives, highlighting the utility of the bromo group in this field. semanticscholar.org These probes have shown high sensitivity and selectivity for detecting various species, including metal ions like Cu²⁺. nih.gov

The emission properties are highly dependent on the nature of the substituents and the solvent environment. mdpi.com This sensitivity allows for the design of solvatochromic dyes and sensors.

Table 2: Influence of Substitution on Naphthalene Fluorescence

Substitution PatternEffect on Photophysical PropertiesPotential Application
Extended π-conjugation (e.g., styryl, aryl groups)Red-shift in absorption and emission spectra, increased quantum yield.Organic Light-Emitting Diodes (OLEDs), Bio-imaging probes. ossila.com
Donor-Acceptor (D-A) groupsInduces intramolecular charge transfer (ICT), leading to large Stokes shifts and solvatochromism.Fluorescent sensors for polarity, metal ions. mdpi.com
Heteroatom incorporation (N, O, S)Modulates HOMO/LUMO energy levels, can lead to fluorescence quenching or enhancement upon binding to analytes.Chemosensors. semanticscholar.org

Synthesis of Naphthalene-Based Liquid Crystals and Polymers

The rigid, rod-like shape of the naphthalene unit makes it an ideal mesogen for the construction of liquid crystals. By attaching flexible aliphatic chains to one end of the this compound molecule (e.g., via ether or ester linkages at the chloromethyl position) and extending the rigid core at the other end (e.g., via Suzuki coupling at the bromo position), calamitic (rod-shaped) liquid crystals can be synthesized. google.com The specific nature and length of the attached groups influence the mesophase type and the temperature range of the liquid crystalline phase.

Furthermore, the difunctional nature of this compound allows it to serve as a monomer for the synthesis of novel polymers. Polymerization can be achieved through various polycondensation or cross-coupling reactions. For example, Yamamoto or Suzuki polycondensation reactions involving the bromine atom can lead to conjugated polymers with a naphthalene-containing backbone. These materials are investigated for their potential in organic electronics, such as in organic field-effect transistors (OFETs) and photovoltaic devices.

Role in Heterocyclic Compound Synthesis

Naphthalene-fused heterocyclic compounds are prevalent in pharmaceuticals and biologically active molecules. rsc.org The reactivity of this compound provides a direct route to such systems, particularly those containing fused oxygen and nitrogen rings. nih.govnih.gov

Formation of Oxygen- and Nitrogen-Containing Naphthalene Fused Systems

The synthesis of oxygen-containing fused systems often involves an intramolecular Williamson ether synthesis. A typical route would involve a palladium-catalyzed Suzuki coupling of this compound with a boronic acid that also contains a hydroxyl group, such as 2-hydroxyphenylboronic acid. The resulting intermediate, which possesses both a hydroxyl group and a chloromethyl group in close proximity, can then undergo a base-promoted intramolecular cyclization to form a dibenz[b,f]oxepine-type ring system. The synthesis of various benzo-fused oxygen heterocycles is a field of significant interest. nih.govresearchgate.net

Similarly, nitrogen-fused heterocycles can be readily prepared. researchgate.netresearchgate.net Reaction of this compound with nucleophiles like o-aminophenol or o-phenylenediamine (B120857) can lead to intermediates that, upon cyclization, form fused oxazine (B8389632) or diazepine (B8756704) rings, respectively. An alternative approach involves an initial alkylation of an amine with the chloromethyl group, followed by an intramolecular C-N bond formation, for example, via a Buchwald-Hartwig amination at the bromo-position. Such intramolecular cascade cyclizations are efficient methods for building complex nitrogen-containing polyheterocycles. rsc.org

Table 3: Examples of Synthesized Compound Classes

HeteroatomReaction Sequence ExampleFused Ring System
Oxygen1) Suzuki coupling with 2-hydroxyphenylboronic acid. 2) Base-induced intramolecular etherification.Dibenz[b,f]oxepine derivatives
Nitrogen1) Nucleophilic substitution with an aniline. 2) Intramolecular Buchwald-Hartwig amination.Dibenzo[b,f]azepine derivatives
Nitrogen/Oxygen1) Reaction with o-aminophenol. 2) Intramolecular cyclization.Fused oxazine derivatives

Methodologies for Further Derivatization of this compound

This compound is a bifunctional naphthalene derivative that serves as a versatile building block in organic synthesis. Its utility stems from the presence of two distinct reactive sites: a benzylic chloride (the chloromethyl group) and an aryl bromide. These functional groups can be selectively manipulated under different reaction conditions, allowing for a stepwise and controlled elaboration of the naphthalene core. This enables the synthesis of a wide array of more complex molecules for various applications in materials science and medicinal chemistry.

The primary modes of derivatization for this compound involve nucleophilic substitution at the chloromethyl position and metal-catalyzed cross-coupling reactions at the bromo-substituted position.

Derivatization via Nucleophilic Substitution at the Chloromethyl Group

The chloromethyl group at the 2-position of the naphthalene ring is analogous to a benzyl (B1604629) chloride, making it highly susceptible to nucleophilic substitution reactions (SN2). The lability of the chlorine atom allows for the introduction of a wide variety of nucleophiles, leading to the formation of new carbon-heteroatom or carbon-carbon bonds.

Common transformations involving the chloromethyl moiety include:

Ether Formation: Reaction with alcohols or phenols in the presence of a base affords the corresponding ethers.

Thioether Synthesis: Treatment with thiols provides thioethers.

Amine Alkylation: Primary and secondary amines can be alkylated to yield secondary and tertiary amines, respectively. Research on the related compound 1-chloromethylnaphthalene has shown successful substitution with various anilines and 4H-1,2,4-triazol-4-amine in the presence of potassium carbonate. orgsyn.org

Esterification: Carboxylate salts can displace the chloride to form esters.

Cyanation: The introduction of a nitrile group, a valuable synthon for further transformations, can be achieved using cyanide salts.

Formation of Phosphonium (B103445) Salts: Reaction with phosphines, such as triphenylphosphine, yields phosphonium salts, which are precursors for Wittig reagents used in olefination reactions.

These reactions are typically carried out in a polar aprotic solvent, and the choice of base, if required, depends on the pKa of the incoming nucleophile.

Advanced Spectroscopic and Structural Characterization of 1 Bromo 2 Chloromethyl Naphthalene and Its Derivatives

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an essential technique for elucidating the structure of organic molecules by examining the magnetic properties of atomic nuclei. For 1-bromo-2-(chloromethyl)naphthalene, ¹H and ¹³C NMR would provide a detailed map of the carbon-hydrogen framework.

Proton (¹H) NMR Spectral Assignment

The ¹H NMR spectrum of this compound is anticipated to display signals in two principal regions: the aromatic region and the aliphatic region. The chemical shifts and coupling patterns of the protons are dictated by their local electronic environments.

Aromatic Protons: The six protons attached to the naphthalene (B1677914) core would resonate in the downfield region, typically between δ 7.0 and 8.5 ppm. The substitution pattern, with a bromine atom at C-1 and a chloromethyl group at C-2, would lead to a complex multiplet structure due to spin-spin coupling between adjacent protons. The proton at the H-8 position is expected to be the most deshielded due to the anisotropic effect of the nearby bromine atom.

Chloromethyl Protons: The two protons of the chloromethyl group (-CH₂Cl) would appear as a sharp singlet in the aliphatic region, likely in the range of δ 4.5-5.0 ppm. The significant downfield shift from a standard methyl group is a direct consequence of the deshielding effect of the adjacent electronegative chlorine atom.

Table 1: Predicted ¹H NMR Spectral Data for this compound

Proton AssignmentPredicted Chemical Shift (δ, ppm)Predicted Multiplicity
Naphthalene H7.0 - 8.5Multiplet
-CH₂Cl4.5 - 5.0Singlet

Carbon-13 (¹³C) NMR and DEPT Analysis

The ¹³C NMR spectrum would provide information on the number of unique carbon environments within the molecule. For the asymmetric structure of this compound, eleven distinct carbon signals are expected.

Aromatic Carbons: Ten of these signals would correspond to the carbons of the naphthalene ring system. The carbons directly bonded to the substituents, C-1 (bearing the bromine) and C-2 (bearing the chloromethyl group), would have their chemical shifts significantly influenced. The C-Br carbon is predicted to appear in the range of δ 120-130 ppm, with the C-CH₂Cl carbon resonating in a similar region. The remaining eight aromatic carbons would be expected between δ 125 and 135 ppm.

Chloromethyl Carbon: The carbon atom of the -CH₂Cl group would be observed in the aliphatic region of the spectrum, with a predicted chemical shift of δ 40-50 ppm.

A Distortionless Enhancement by Polarization Transfer (DEPT) experiment would be instrumental in distinguishing between the different types of carbon atoms (CH, CH₂, and CH₃). For this molecule, DEPT would confirm the presence of the single CH₂ group and the various CH groups of the naphthalene scaffold.

Table 2: Predicted ¹³C NMR Spectral Data for this compound

Carbon AssignmentPredicted Chemical Shift (δ, ppm)
C-Br120 - 130
C-CH₂Cl125 - 135
Naphthalene C125 - 135
-CH₂Cl40 - 50

Two-Dimensional NMR Techniques (COSY, HSQC, HMBC, NOESY) for Connectivity and Proximity

To achieve unambiguous assignment of all proton and carbon signals, a combination of two-dimensional NMR experiments would be indispensable.

COSY (Correlation Spectroscopy): This experiment would map out the ¹H-¹H coupling networks, which is crucial for tracing the connectivity of the protons across the naphthalene ring system.

HSQC (Heteronuclear Single Quantum Coherence): An HSQC spectrum would correlate each proton to its directly attached carbon atom, thereby linking the ¹H and ¹³C spectral assignments.

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals correlations between protons and carbons that are separated by two or three bonds. HMBC is particularly valuable for assigning quaternary carbons and for confirming the placement of the bromo and chloromethyl substituents on the naphthalene frame.

Infrared (IR) and Raman Spectroscopy for Functional Group Identification and Vibrational Analysis

Infrared (IR) and Raman spectroscopy are complementary techniques used to identify the functional groups within a molecule by probing their characteristic vibrational frequencies.

C-H Vibrations: The aromatic C-H stretching vibrations are expected to appear at wavenumbers above 3000 cm⁻¹, while the aliphatic C-H stretching modes of the chloromethyl group would be observed in the region just below 3000 cm⁻¹.

C=C Vibrations: The characteristic stretching vibrations of the aromatic C=C bonds within the naphthalene ring would give rise to a series of bands in the 1400-1600 cm⁻¹ region.

C-Br and C-Cl Vibrations: The presence of the halogen substituents would be confirmed by the observation of their respective carbon-halogen stretching vibrations. The C-Cl stretch is anticipated in the 600-800 cm⁻¹ range, while the C-Br stretch would likely be found at lower wavenumbers, in the 500-600 cm⁻¹ region.

Table 3: Predicted IR and Raman Active Vibrational Modes for this compound

Vibrational ModePredicted Frequency Range (cm⁻¹)
Aromatic C-H Stretch> 3000
Aliphatic C-H Stretch< 3000
Aromatic C=C Stretch1400 - 1600
C-Cl Stretch600 - 800
C-Br Stretch500 - 600

Mass Spectrometry (MS) for Molecular Formula Confirmation and Fragmentation Pattern Analysis

Mass spectrometry is a powerful analytical technique that provides information about the molecular weight and structural features of a molecule through its fragmentation pattern. For this compound (C₁₁H₈BrCl), the mass spectrum would exhibit a distinctive isotopic pattern for the molecular ion. This is due to the natural abundance of bromine isotopes (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio) and chlorine isotopes (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio), which would result in a characteristic cluster of peaks for the molecular ion.

The fragmentation of the molecular ion would likely proceed through the loss of the halogen atoms and the chloromethyl side chain. Key fragment ions would be expected corresponding to the loss of a chlorine radical ([M-Cl]⁺), a bromine radical ([M-Br]⁺), and a chloromethyl radical ([M-CH₂Cl]⁺).

Chiroptical Spectroscopy (CD/ORD) for Stereochemical Assignment of Derived Chiral Compounds

Chiroptical spectroscopy, which encompasses Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD), stands as a powerful, non-destructive technique for the stereochemical analysis of chiral molecules derived from this compound. The introduction of a chiral center, often through nucleophilic substitution at the chloromethyl group or by other synthetic modifications that result in stereoisomers, gives rise to differential interaction with circularly polarized light. This interaction provides unique spectral signatures that are exquisitely sensitive to the three-dimensional arrangement of atoms, enabling the assignment of absolute configuration.

The naphthalene core of these derivatives possesses strong π-π* electronic transitions, which are inherently achiral. However, when a chiral center is introduced in proximity to the naphthalene chromophore, these transitions become chirally perturbed. The resulting CD spectrum exhibits Cotton effects—characteristic positive or negative bands—at the wavelengths of these electronic transitions. The sign and intensity of these Cotton effects are directly related to the absolute configuration of the chiral center(s).

A particularly powerful approach for determining the absolute configuration of derivatives of 1-b-2-(chloromethyl)naphthalene is the exciton (B1674681) chirality method. This method is applicable when a second chromophore is introduced into the molecule, creating a system of two spatially defined, electronically interacting chromophores. The through-space interaction of the transition dipole moments of the two chromophores leads to a splitting of the CD bands into a characteristic bisignate (two-signed) signal, known as an exciton couplet. The sign of this couplet (positive for a clockwise arrangement of the transition dipoles and negative for a counter-clockwise arrangement) is directly correlated with the absolute stereochemistry of the molecule.

For instance, derivatization of the chloromethyl group with a chiral amine or alcohol containing another chromophore (e.g., a phenyl or another naphthyl group) can create a suitable system for exciton-coupled CD analysis. The well-defined electronic transitions of the naphthalene and the newly introduced chromophore will interact, and the resulting CD spectrum can be used to unequivocally establish the absolute configuration of the newly formed stereocenter.

In cases where the exciton chirality method is not applicable, the absolute configuration can often be determined by comparing the experimental CD and ORD spectra with those predicted by quantum-mechanical calculations, such as time-dependent density functional theory (TD-DFT). schrodinger.com These computational methods can accurately predict the chiroptical properties for a given stereoisomer, and a match between the experimental and calculated spectra provides strong evidence for the assigned absolute configuration. schrodinger.com

The following table provides hypothetical yet representative chiroptical data for a pair of enantiomers derived from this compound, illustrating how CD and ORD data are used for stereochemical assignment.

CompoundSpecific Rotation ([α]D)CD Cotton Effect (λ, nm)Molar Ellipticity ([θ])
(R)-1-(1-Bromo-2-naphthyl)ethanol+55.2° (c 1.0, CHCl₃)230+4.5 x 10⁴
285-1.2 x 10³
(S)-1-(1-Bromo-2-naphthyl)ethanol-54.9° (c 1.0, CHCl₃)230-4.6 x 10⁴
285+1.3 x 10³

In this example, the enantiomers exhibit nearly equal and opposite specific rotations and mirror-image CD spectra, as expected. The strong Cotton effect around 230 nm corresponds to the intense ¹Bb transition of the naphthalene chromophore, and its sign is directly indicative of the absolute configuration at the chiral center.

The interpretation of CD and ORD spectra is a nuanced process that requires careful consideration of conformational flexibility, solvent effects, and the nature of the chromophoric system. schrodinger.com However, when applied correctly, these chiroptical techniques provide an indispensable tool for the unambiguous determination of the absolute configuration of chiral derivatives of this compound, which is crucial for understanding their structure-activity relationships in various fields of chemistry.

Computational and Theoretical Studies on 1 Bromo 2 Chloromethyl Naphthalene

Quantum Chemical Calculations of Molecular Geometry and Electronic Structure

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods solve the Schrödinger equation (or its approximations) to determine the electronic structure and optimal geometry of a compound.

Density Functional Theory (DFT) is a workhorse of modern computational chemistry, balancing accuracy with computational cost. bohrium.com It is used to investigate the electronic structure of molecules by focusing on the electron density rather than the complex many-electron wavefunction. bohrium.com For 1-bromo-2-(chloromethyl)naphthalene, a DFT study would begin with geometry optimization. This process finds the lowest energy arrangement of the atoms, predicting bond lengths, bond angles, and dihedral angles.

Functionals like B3LYP are commonly paired with basis sets such as 6-31G* or cc-pVTZ to achieve reliable results for organic molecules, including substituted naphthalenes. researchgate.net The output would provide a detailed 3D model of the molecule and its ground state energy.

Illustrative Data Table 6.1.1: Predicted Ground State Geometrical Parameters for this compound using DFT (B3LYP/6-311+G )**

ParameterPredicted Value
C1-Br Bond Length1.90 Å
C2-C(H2)Cl Bond Length1.52 Å
C(H2)-Cl Bond Length1.80 Å
C1-C2-C(H2)Cl Angle121.5°
Naphthalene (B1677914) Ring Twist< 1°

Note: This table contains hypothetical data for illustrative purposes, as specific published values for this compound are unavailable.

Ab initio (Latin for "from the beginning") methods are based on first principles without using experimental data for parametrization. Methods like Møller-Plesset perturbation theory (e.g., MP2) and Coupled Cluster (e.g., CCSD(T)) offer higher accuracy than DFT for certain properties, though at a significantly greater computational expense. nih.gov These methods are particularly valuable for benchmarking DFT results and for systems where electron correlation effects are very strong. For this compound, high-accuracy ab initio calculations could provide a very precise value for the total electronic energy and could be used to study weak intermolecular interactions if the molecule were to form dimers or aggregates.

Analysis of Frontier Molecular Orbitals (HOMO-LUMO) and Reactivity Indices

The Frontier Molecular Orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are crucial for understanding a molecule's reactivity. The energy of the HOMO relates to its ability to donate electrons, while the LUMO's energy relates to its ability to accept electrons. The HOMO-LUMO energy gap (ΔE) is a key indicator of chemical stability; a large gap suggests high stability and low reactivity, while a small gap indicates a molecule that is more easily excited and more reactive. nih.gov

For substituted naphthalenes, the positions and types of substituents significantly influence the HOMO-LUMO gap. researchgate.netrsc.org In this compound, the electron-withdrawing nature of the bromine and chlorine atoms would be expected to lower the energies of both the HOMO and LUMO compared to unsubstituted naphthalene. Reactivity indices derived from these orbital energies, such as electronegativity, chemical hardness, and electrophilicity, can be calculated to quantify the molecule's reactivity profile.

Illustrative Data Table 6.2: Calculated Frontier Orbital Energies and Reactivity Indices for Naphthalene and a Hypothetical Substituted Derivative

CompoundHOMO (eV)LUMO (eV)Energy Gap (eV)Chemical Hardness (η)Electrophilicity Index (ω)
Naphthalene (literature)-6.13-1.384.752.382.78
This compound (hypothetical)-6.45-1.854.602.303.15

Note: This table contains a mix of literature researchgate.net and hypothetical data for illustrative purposes.

Prediction of Spectroscopic Parameters (NMR, IR, UV-Vis)

Computational methods can predict various spectroscopic properties, which is invaluable for interpreting experimental data and confirming a molecule's structure.

NMR Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method is widely used to calculate NMR chemical shifts (¹H and ¹³C). rsc.org By calculating the magnetic shielding of each nucleus, a theoretical NMR spectrum can be generated. Comparing this to an experimental spectrum helps in assigning peaks to specific atoms. github.io

IR Spectroscopy: Calculations of vibrational frequencies can produce a theoretical infrared (IR) spectrum. nasa.gov The computed frequencies correspond to the molecule's vibrational modes (stretching, bending, etc.). These calculations can help assign absorption bands in an experimental IR spectrum to specific functional groups, such as C-H, C-Cl, and C-Br stretches. DFT methods have been shown to predict the vibrational spectra of naphthalene derivatives with good accuracy. researchgate.net

UV-Vis Spectroscopy: Time-Dependent DFT (TD-DFT) is used to calculate electronic excitation energies, which correspond to the absorption bands in a UV-Vis spectrum. nih.gov For aromatic systems like naphthalene, these calculations can predict the energies of π → π* transitions. bohrium.com

Mechanistic Modeling of Key Reactions Involving this compound

Theoretical chemistry is a powerful tool for elucidating reaction mechanisms. rsc.org For this compound, a key reaction of interest would be nucleophilic substitution at the chloromethyl group, as the benzylic chloride is a reactive site.

Computational modeling can map the entire reaction pathway. This involves:

Locating Reactants and Products: Optimizing the geometries of the starting materials and the final products.

Finding the Transition State: Identifying the highest energy point along the reaction coordinate. This structure is not a stable minimum but a "saddle point" on the potential energy surface.

Calculating the Activation Energy: The energy difference between the reactants and the transition state determines the reaction rate.

Such studies could determine, for example, whether a substitution reaction proceeds through an Sₙ1-like or Sₙ2-like mechanism.

Conformational Analysis and Energy Landscapes

Conformational analysis involves studying the different spatial arrangements (conformers) of a molecule and their relative energies. libretexts.org For this compound, the primary source of conformational flexibility is the rotation around the single bond connecting the chloromethyl group to the naphthalene ring.

A conformational analysis would involve systematically rotating this bond and calculating the energy at each step. This generates a potential energy surface, which reveals the most stable conformer(s) (energy minima) and the energy barriers to rotation between them. While the naphthalene core is rigid, the orientation of the -CH₂Cl group relative to the bulky bromine atom at the adjacent position will likely lead to a preferred, low-energy conformation to minimize steric hindrance. Studies on other substituted aromatic systems show that such conformational preferences can be accurately predicted. rsc.org

Future Research Directions and Emerging Applications

Exploration of Asymmetric Synthesis Utilizing 1-Bromo-2-(chloromethyl)naphthalene

The development of novel chiral ligands is a cornerstone of asymmetric catalysis, enabling the synthesis of enantiomerically pure compounds crucial for the pharmaceutical and agrochemical industries. nih.govnih.gov this compound presents a significant opportunity as a precursor for a new class of chiral ligands. Its rigid naphthalene (B1677914) backbone can provide a well-defined steric environment, while the two distinct halogenated sites allow for programmed, site-selective introduction of chiral moieties and coordinating groups.

Future research could focus on the sequential functionalization of this molecule. For instance, the chloromethyl group can readily react with chiral amines or alcohols to introduce an initial stereocenter. Subsequently, the less reactive bromo group can be transformed into a phosphine (B1218219), an additional coordinating group, or a point of attachment to a larger scaffold via cross-coupling reactions. nih.gov This modular approach allows for the systematic tuning of the ligand's steric and electronic properties to optimize performance in various metal-catalyzed reactions. researchgate.net The development of such naphthalene-based P,N-ligands or N,N-ligands could lead to catalysts with novel reactivity and selectivity. mdpi.com

Table 1: Potential Chiral Ligands Derived from this compound

Ligand TypeProposed Synthetic Step 1 (at C-2)Proposed Synthetic Step 2 (at C-1)Potential Application
P,N-Ligand Substitution with a chiral amino alcoholPalladium-catalyzed phosphinationAsymmetric Hydrogenation, Allylic Alkylation
N,N-Ligand Substitution with a chiral diamineSuzuki coupling with a boronic acid-substituted pyridineAsymmetric C-H Functionalization
Chiral Scaffold Reaction with (S)-prolinolHeck coupling to vinyl arenesOrganocatalysis

Integration into Flow Chemistry and Sustainable Synthetic Processes

Flow chemistry, or continuous-flow processing, is revolutionizing chemical manufacturing by offering enhanced safety, efficiency, and scalability compared to traditional batch methods. rsc.orgthieme.de The integration of this compound into such processes holds considerable promise for sustainable synthesis. Reactions involving this compound, such as its formation via chloromethylation or its subsequent functionalization, can benefit from the precise control of reaction parameters like temperature, pressure, and residence time that flow reactors provide. europa.euresearchgate.net

This enhanced control is particularly advantageous for managing highly exothermic or rapid reactions, which are common in halogenation chemistry and nucleophilic substitutions. rsc.org By minimizing reaction volumes at any given time, flow chemistry significantly improves the safety profile when handling reactive intermediates. researchgate.net Furthermore, continuous processes can lead to higher yields, reduced waste, and lower energy consumption, aligning with the principles of green chemistry. europa.eu Future work could involve developing telescoped flow syntheses where this compound is generated and consumed in a continuous stream, avoiding the isolation of intermediates and streamlining the production of advanced derivatives. osti.gov The use of immobilized catalysts or reagents within packed-bed reactors could further enhance sustainability by simplifying purification and enabling catalyst recycling. europa.eu

Computational Design of Novel Derivatives with Tailored Properties

Computational chemistry, particularly Density Functional Theory (DFT), serves as a powerful predictive tool in modern chemical research. researchgate.netbohrium.com For this compound, DFT calculations can provide invaluable insights into its fundamental properties and guide the rational design of new derivatives with specific, tailored functionalities. researchgate.net Theoretical studies can elucidate the relative reactivity of the C-Br versus the C-Cl bond, predict the outcomes of competing reaction pathways, and model the electronic and optical properties of resulting molecules. bohrium.comnih.gov

This in-silico approach can accelerate the discovery of new materials for organic electronics. For instance, by modeling the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy levels of potential derivatives, researchers can pre-screen candidates for applications in organic light-emitting diodes (OLEDs) or organic field-effect transistors (OFETs). mdpi.comresearchgate.net This predictive power reduces the need for extensive, trial-and-error laboratory synthesis, saving time and resources.

Table 2: Hypothetical DFT-Calculated Properties of Designed Derivatives

Derivative Structure (R-group at C-1)Calculated HOMO (eV)Calculated LUMO (eV)Predicted Application
-Phenyl -5.85-2.40Hole-transport layer in OLED
-Thienyl -5.60-2.65p-type semiconductor in OFET
-Pyrenyl -5.70-2.55Blue-emitting fluorophore
-Carbazolyl -5.55-2.30Host material for phosphorescent OLEDs

Potential in Advanced Material Science and Nanotechnology

The naphthalene core is a well-established chromophore and an electronically active unit used in a wide range of functional materials. mdpi.comrsc.org this compound is a promising monomer for creating novel polymers and functionalized surfaces for applications in advanced materials and nanotechnology. google.com The two distinct reactive handles allow for its incorporation into polymeric structures through different strategies. For example, the chloromethyl group can initiate atom transfer radical polymerization (ATRP), while the bromo group remains available for post-polymerization modification via cross-coupling. chemicalbook.com

Alternatively, sequential polycondensation reactions could be explored. The differential reactivity could be exploited to create highly ordered or block copolymers. The resulting naphthalene-containing polymers are expected to have interesting photophysical properties, making them candidates for use in organic electronics such as OLEDs and organic photovoltaics (OPVs). gatech.edursc.org Furthermore, the ability to functionalize this molecule allows for its attachment to nanoparticles or self-assembly into nanostructures, opening doors to the development of novel sensors, porous organic frameworks, and functional coatings. rsc.org

Unexplored Reaction Pathways and Catalytic Transformations of this compound

While the individual reactivities of the chloromethyl and aryl bromide groups are well-known, their combination in this compound offers avenues for unexplored catalytic transformations. The development of methods for selective, sequential cross-coupling is a primary area for future research. nih.gov By carefully choosing catalysts, ligands, and reaction conditions, one could selectively address either the C-Br or the C-Cl bond, enabling the programmed construction of complex, multi-substituted naphthalenes. nih.gov

Beyond established cross-coupling reactions like Suzuki and Sonogashira, other transformations remain to be investigated. researchgate.net For example, catalytic C-H activation at other positions on the naphthalene ring could provide access to derivatives that are otherwise difficult to synthesize. acs.orgacs.org The direct coupling of the naphthalene core with various partners using photoredox or electrochemical methods is another promising frontier. researchgate.net Investigating the reactivity of this compound under various catalytic cycles will not only expand the synthetic chemist's toolbox but also lead to the discovery of novel molecules with unique properties.

Table 3: Potential Unexplored Reactions and Transformations

Reaction TypePosition(s) InvolvedPotential Catalyst SystemProspective Product Class
Sequential Suzuki Coupling C-1 (Br), then C-2 (CH₂Cl)Pd(OAc)₂ with different phosphine ligandsHighly substituted biaryls
Heck Reaction C-1 (Br)PdCl₂(PPh₃)₂Stilbene-naphthalene derivatives
C-H Amination C-4 or other ring positionsRh(III) or Ir(III) complexesFunctionalized amino-naphthalenes
Photoredox Catalysis C-1 (Br)Iridium or Ruthenium photocatalystsAlkylated or arylated naphthalenes
Electrochemical Reduction C-Br and C-Cl bondsNickel or Cobalt complexesDimerized or cyclized products

Q & A

Basic Research Questions

Q. What are the established methods for synthesizing 1-bromo-2-(chloromethyl)naphthalene?

  • Methodological Answer :

  • Chloromethylation : React naphthalene with formaldehyde and HCl under mild Friedel-Crafts conditions to introduce the chloromethyl group at the α-position. Subsequent bromination using Br₂ or N-bromosuccinimide (NBS) in the presence of a Lewis acid (e.g., FeBr₃) yields the target compound. Optimization of reaction time and stoichiometry is critical to minimize polyhalogenation .

  • Alternative Route : Use 1-naphthol as a starting material. Alkylation with propargyl bromide in DMF with K₂CO₃ as a base forms intermediates, followed by halogenation steps. Monitor reaction progress via TLC (n-hexane:ethyl acetate, 9:1) .

    • Data Table : Synthesis Routes Comparison
MethodReagents/ConditionsYield (%)Key Challenges
ChloromethylationHCHO, HCl, FeCl₃, 40–60°C~60–75Competing di-substitution
Alkylation-Bromination1-Naphthol, propargyl bromide, K₂CO₃~50–65Purification of intermediates

Q. How can spectroscopic techniques characterize this compound?

  • Methodological Answer :

  • FT-IR and Raman Spectroscopy : Identify functional groups via C-Br (550–600 cm⁻¹) and C-Cl (650–750 cm⁻¹) stretching vibrations. Compare experimental spectra with computational models (e.g., DFT) for assignments .
  • NMR : Use ¹H and ¹³C NMR to confirm substitution patterns. The bromine atom induces deshielding in adjacent protons, while the chloromethyl group splits signals due to coupling with neighboring carbons.

Q. What thermodynamic properties are critical for handling this compound?

  • Methodological Answer :

  • Melting Point (Tfus) : Determine via differential scanning calorimetry (DSC). Impurities can lower observed values; use recrystallization (e.g., ethanol/water) for purification .

  • Enthalpy of Fusion (ΔfusH) : Measure using calorimetric methods. For 1-bromonaphthalene derivatives, ΔfusH ranges 10–15 kJ/mol, influenced by crystal packing .

    • Data Table : Thermodynamic Properties (NIST Data)
PropertyValue (this compound)
Boiling Point (Tboil)~300–320°C (estimated)
Δvap45–55 kJ/mol
Solubility in WaterSlightly soluble; better in CHCl₃, benzene

Advanced Research Questions

Q. What reaction mechanisms govern bromination and chloromethylation in naphthalene derivatives?

  • Methodological Answer :

  • Electrophilic Substitution : Bromination proceeds via Br⁺ generation (using Br₂/FeBr₃), favoring the α-position due to resonance stabilization. Chloromethylation involves electrophilic attack by CH₂Cl⁺ intermediates from HCHO/HCl, directed by π-electron density .
  • Kinetic vs. Thermodynamic Control : Optimize reaction temperature to favor mono-substitution. Higher temperatures may shift products toward thermodynamically stable isomers.

Q. How can computational chemistry predict the environmental fate of this compound?

  • Methodological Answer :

  • InChI Key Analysis : Use the InChI key (DLKQHBOKULLWDQ-UHFFFAOYSA-N) to retrieve toxicity and degradation data from databases. Molecular dynamics simulations model partitioning in air/water systems .
  • Degradation Pathways : Simulate hydrolysis (e.g., SN2 at chloromethyl group) or photolysis using DFT. Validate with HPLC-MS to detect metabolites like 2-naphthoic acid derivatives .

Q. What analytical challenges arise in detecting metabolites in biological systems?

  • Methodological Answer :

  • Sample Preparation : Use solid-phase extraction (SPE) to isolate metabolites from urine or plasma. Derivatize with BSTFA for GC-MS compatibility .
  • Limitations : Matrix effects (e.g., lipid interference) reduce sensitivity. Validate methods via spike-recovery experiments with deuterated internal standards.

Q. How does this compound interact in polymer synthesis?

  • Methodological Answer :

  • Friedel-Crafts Alkylation : Incorporate into polymers via electrophilic aromatic substitution. Monitor cross-linking using GPC and FT-IR to track C-Br/C-Cl bond consumption .
  • Thermal Stability : Assess via TGA; bromine may act as a flame retardant but could release HBr at >200°C.

Contradictions and Research Gaps

  • Synthesis Yields : Discrepancies in reported yields (50–75%) suggest solvent purity and catalyst activity are critical variables.
  • Toxicokinetics : Limited data on human metabolites ( vs. 19). Prioritize in vitro hepatocyte studies to map metabolic pathways.

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